molecular formula C5H5FN2S B13137394 3-Fluoro-6-(methylthio)pyridazine

3-Fluoro-6-(methylthio)pyridazine

Katalognummer: B13137394
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: UDSWIYBHFCYEGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-6-(methylthio)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a fluorine atom at the 3-position and a methylthio group at the 6-position. Pyridazine derivatives are known for their diverse pharmacological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-(methylthio)pyridazine typically involves the introduction of the fluorine and methylthio groups onto the pyridazine ring. One common method is the nucleophilic substitution reaction where a suitable pyridazine precursor is reacted with a fluorinating agent and a methylthiolating agent under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-6-(methylthio)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products

Wissenschaftliche Forschungsanwendungen

3-Fluoro-6-(methylthio)pyridazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Fluoro-6-(methylthio)pyridazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methylthio group can modulate its lipophilicity and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Fluoro-6-(methylthio)pyridazine is unique due to the presence of both the fluorine and methylthio groups, which provide a balance of properties such as binding affinity, metabolic stability, lipophilicity, and bioavailability. This makes it a versatile scaffold for various applications in medicinal chemistry, agrochemicals, and materials science .

Eigenschaften

Molekularformel

C5H5FN2S

Molekulargewicht

144.17 g/mol

IUPAC-Name

3-fluoro-6-methylsulfanylpyridazine

InChI

InChI=1S/C5H5FN2S/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3

InChI-Schlüssel

UDSWIYBHFCYEGO-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NN=C(C=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.